molecular formula C18H22N6O2S B10987606 N-(2-{[3-(methylsulfanyl)phenyl]amino}-2-oxoethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide

N-(2-{[3-(methylsulfanyl)phenyl]amino}-2-oxoethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide

Cat. No.: B10987606
M. Wt: 386.5 g/mol
InChI Key: XXEZKXFDNPHOSV-UHFFFAOYSA-N
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Description

N-(2-{[3-(methylsulfanyl)phenyl]amino}-2-oxoethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide is a complex organic compound with a molecular formula of C18H22N6O2S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[3-(methylsulfanyl)phenyl]amino}-2-oxoethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like BuOH (butanol) under reflux .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[3-(methylsulfanyl)phenyl]amino}-2-oxoethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: m-Chloroperbenzoic acid for oxidation reactions.

    Bases: DBU for cyclization reactions.

    Solvents: Butanol for reflux conditions.

Major Products Formed

    Oxidation Products: Sulfoxides and sulfones.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-{[3-(methylsulfanyl)phenyl]amino}-2-oxoethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide has several applications in scientific research:

Mechanism of Action

The exact mechanism of action for N-(2-{[3-(methylsulfanyl)phenyl]amino}-2-oxoethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its functional groups. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{[3-(methylsulfanyl)phenyl]amino}-2-oxoethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide is unique due to its combination of a piperazine ring with a pyrimidine moiety and a methylsulfanyl group. This combination of functional groups provides a distinct set of chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C18H22N6O2S

Molecular Weight

386.5 g/mol

IUPAC Name

N-[2-(3-methylsulfanylanilino)-2-oxoethyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide

InChI

InChI=1S/C18H22N6O2S/c1-27-15-5-2-4-14(12-15)22-16(25)13-21-18(26)24-10-8-23(9-11-24)17-19-6-3-7-20-17/h2-7,12H,8-11,13H2,1H3,(H,21,26)(H,22,25)

InChI Key

XXEZKXFDNPHOSV-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CNC(=O)N2CCN(CC2)C3=NC=CC=N3

Origin of Product

United States

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